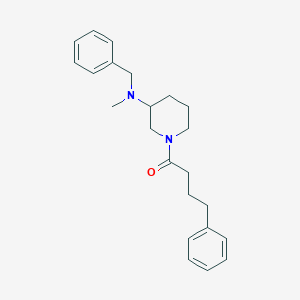![molecular formula C15H18N4O3 B6102189 2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)
2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone, commonly known as Furosemide, is a potent diuretic drug used to treat various medical conditions such as hypertension, congestive heart failure, and edema. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention.
Mécanisme D'action
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention. The drug targets the Na+/K+/2Cl- symporter in the thick ascending limb of the loop of Henle, which is responsible for reabsorbing sodium, chloride, and potassium ions. By inhibiting this transporter, Furosemide prevents the reabsorption of sodium and chloride ions, leading to increased urine output.
Biochemical and Physiological Effects
Furosemide has several biochemical and physiological effects on the body. The drug reduces fluid retention by increasing urine output, which helps to reduce blood volume and blood pressure. Furosemide also increases the excretion of potassium, which can lead to hypokalemia, a condition characterized by low levels of potassium in the blood. Additionally, Furosemide can cause metabolic alkalosis, a condition characterized by a higher pH level in the blood.
Avantages Et Limitations Des Expériences En Laboratoire
Furosemide has several advantages and limitations for lab experiments. The drug is widely available and has a well-established mechanism of action, making it a useful tool for studying the renal system. Furosemide is also relatively easy to administer and has a short half-life, which allows for rapid onset and offset of its effects. However, Furosemide has several limitations, including the potential for adverse effects such as hypokalemia and metabolic alkalosis. Additionally, Furosemide can interact with other drugs and may not be suitable for all experimental settings.
Orientations Futures
There are several future directions for research on Furosemide. One area of interest is the potential use of Furosemide in the treatment of acute kidney injury (AKI), a condition characterized by a sudden loss of kidney function. Research has shown that Furosemide may be beneficial in treating AKI by increasing urine output and reducing fluid overload. Another area of interest is the development of new formulations of Furosemide that can improve its bioavailability and reduce the risk of adverse effects. Additionally, further research is needed to better understand the long-term effects of Furosemide on the renal system and its potential to cause chronic kidney disease.
Conclusion
Furosemide is a potent diuretic drug that has been extensively studied for its effects on the renal system. The drug works by inhibiting the reabsorption of sodium and chloride ions in the kidneys, leading to increased urine output and reduced fluid retention. Furosemide has several advantages and limitations for lab experiments, and there are several future directions for research on the drug. Overall, Furosemide is a valuable tool for studying the renal system and has important clinical applications in the treatment of various medical conditions.
Méthodes De Synthèse
Furosemide is synthesized by reacting 4-chloro-5,6-dimethylpyrimidine with 2-furoyl chloride and piperazine in the presence of a base such as sodium hydroxide. The reaction proceeds through an acylation mechanism, where the furoyl and piperazine groups are attached to the pyrimidine ring. The product is then purified by recrystallization to obtain pure Furosemide.
Applications De Recherche Scientifique
Furosemide has been extensively studied for its diuretic effects and has been used in various clinical settings. Research has shown that Furosemide is effective in treating hypertension, congestive heart failure, and edema caused by various medical conditions such as liver and kidney diseases. Furosemide is also used in the treatment of acute pulmonary edema, a life-threatening condition that results from fluid accumulation in the lungs.
Propriétés
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-4,5-dimethyl-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3/c1-10-11(2)16-15(17-13(10)20)19-7-5-18(6-8-19)14(21)12-4-3-9-22-12/h3-4,9H,5-8H2,1-2H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMMRSIRWZGALI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)N2CCN(CC2)C(=O)C3=CC=CO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47199842 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-hydroxy-6-propyl-2-pyrimidinyl)thio]-N-(6-nitro-1,3-benzothiazol-2-yl)acetamide](/img/structure/B6102113.png)

![N-allyl-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6102125.png)



![diethyl 5-({[6-methyl-2-(4-pyridinyl)-4-quinolinyl]carbonyl}amino)isophthalate](/img/structure/B6102155.png)
![N'-[2-(4-chlorophenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyl-1,3-propanediamine](/img/structure/B6102171.png)


![(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6102196.png)
![6-(4-fluorophenyl)-N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6102203.png)
![2-(2-chlorobenzyl)-7-(2-methoxyethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6102210.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)